5-Oxopentanoate

organic synthesis distillation volatility

5-Oxopentanoate (CAS 5746-02-1 as the acid; methyl ester CAS 6026-86-4) is a C5 oxo‑monocarboxylic acid derivative containing both an aldehyde and a carboxyl/ester functionality. It exists as the free acid (5‑oxopentanoic acid), as its conjugate base (5‑oxopentanoate anion), or as alkyl esters (e.g., methyl, ethyl).

Molecular Formula C5H7O3-
Molecular Weight 115.11 g/mol
Cat. No. B1240814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxopentanoate
Molecular FormulaC5H7O3-
Molecular Weight115.11 g/mol
Structural Identifiers
SMILESC(CC=O)CC(=O)[O-]
InChIInChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)/p-1
InChIKeyVBKPPDYGFUZOAJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxopentanoate: Identity and Baselines for Procurement and Analytical Selection


5-Oxopentanoate (CAS 5746-02-1 as the acid; methyl ester CAS 6026-86-4) is a C5 oxo‑monocarboxylic acid derivative containing both an aldehyde and a carboxyl/ester functionality . It exists as the free acid (5‑oxopentanoic acid), as its conjugate base (5‑oxopentanoate anion), or as alkyl esters (e.g., methyl, ethyl). The compound is a known intermediate in lysine degradation and glutarate semialdehyde metabolism, and it serves as a versatile building block in organic synthesis due to the orthogonal reactivity of its terminal aldehyde and ester groups [1]. Commercially, the methyl ester is supplied at ≥95–97% purity, requiring cold‑chain storage (−20 °C under inert gas) to prevent decomposition .

Why 5-Oxopentanoate Cannot Be Interchanged with In‑Class Analogs Without Verifiable Data


5-Oxopentanoate is not a commodity chemical; substitution with the wrong chain length, functional group, or salt form fundamentally alters reactivity, physical properties, and analytical behaviour. For instance, the aldehyde group in 5‑oxopentanoate undergoes oxidation, reduction, and nucleophilic additions that are not possible with saturated valerate esters [1]. Similarly, chain‑length variants (4‑oxobutanoate vs. 6‑oxohexanoate) exhibit different volatility, solubility, and retention times, directly affecting synthesis yields and chromatographic resolution . Even the choice between the free acid, sodium salt, or methyl ester dictates solubility, stability, and compatibility with aqueous vs. organic reaction conditions. Without explicit, comparator‑anchored data, in‑class substitution risks failed syntheses, irreproducible assays, and wasted procurement budgets.

Quantitative Evidence Differentiating 5-Oxopentanoate from its Closest Analogs


Boiling Point Distinguishes Methyl 5-Oxopentanoate from Ethyl Ester and 4-Oxopentanoate

Methyl 5-oxopentanoate (MW 130.14) exhibits a boiling point of 100–103 °C at 23 Torr, while the ethyl ester (MW 144.17) boils at 85–90 °C at 7 Torr . The lower boiling point of the ethyl ester reflects its greater molecular weight and altered vapour pressure, enabling temperature‑based separation during fractional distillation or vacuum concentration. In contrast, the analogous 4‑oxopentanoate (levulinate) methyl ester boils at a markedly different 196–198 °C at 760 Torr, confirming that chain position of the oxo group is not interchangeable [1].

organic synthesis distillation volatility

Density Differentiates Methyl from Ethyl 5-Oxopentanoate for Liquid Handling Automation

Methyl 5-oxopentanoate has a measured density of 1.069 g/cm³ at 25 °C . The ethyl ester is lighter, with a density of 0.995 g/cm³ at 20 °C (calculated) . A 7% difference in density translates to a 7 μL error per 100 μL when using volumetric pipetting, which can accumulate to significant inaccuracies in high‑throughput screening or combinatorial chemistry. Substituting one for the other without adjusting automated liquid handlers will alter reaction stoichiometry and lower synthetic reproducibility.

liquid handling automation density

Storage Stability: Methyl 5-Oxopentanoate Requires −20 °C under Nitrogen; Ethyl Ester is Less Demanding

Methyl 5-oxopentanoate is specified for storage at −20 °C in a desiccated, inert atmosphere (N₂) to prevent aldehyde oxidation and ester hydrolysis . In contrast, the ethyl ester is reported as stable under standard cool, dry conditions (2–8 °C) without mandatory inert gas . The methyl ester’s stringent requirement stems from the higher electrophilicity of its aldehyde group, which makes it more prone to autoxidation. Procurement of methyl 5-oxopentanoate therefore necessitates cold‑chain logistics and nitrogen‑purged packaging, while the ethyl ester can be shipped under ambient cold‑pack conditions.

stability cold chain storage

Lipophilicity (logP) Differentiates 5-Oxopentanoate from Saturated Valerate and Its Own Acid

Methyl 5-oxopentanoate has an estimated logP (octanol‑water) of 0.36 , while the free acid, 5-oxopentanoic acid, has a logP of –0.11 [1]. The parent saturated methyl valerate has a logP of ~1.5, indicating that the 5‑oxo substitution reduces lipophilicity by more than 1 log unit [2]. This 1.1‑logP difference (acid vs. ester) translates to a ~12‑fold change in octanol/water distribution, which directly influences HPLC retention, cellular permeability, and extraction efficiency. In biochemical assays, using the acid instead of the ester will alter apparent IC₅₀ values due to differential membrane partitioning.

logP partition coefficient bioavailability

Enzymatic Recognition: 5-Oxopentanoate Is a Distinct Substrate for Glutarate Semialdehyde Dehydrogenase

5-Oxopentanoate (as glutarate semialdehyde) is the physiological substrate for glutarate semialdehyde dehydrogenase (EC 1.2.1.20), which catalyses the NAD⁺‑dependent oxidation to glutarate [1]. The enzyme shows negligible activity toward shorter (4‑oxobutanoate) or longer (6‑oxohexanoate) ω‑oxo acids, confirming strict chain‑length specificity [2]. While no direct Km values are available for the methyl ester, the free acid is metabolised in vivo by this dedicated pathway, whereas the saturated analog valerate enters β‑oxidation. This distinct metabolic routing means that 5‑oxopentanoate cannot be replaced by valerate in flux analyses or in vitro reconstitutions of lysine degradation.

enzymology metabolism substrate specificity

Analytical Detection: Unique GC‑MS Fragmentation Distinguishes 5-Oxopentanoate from Its Homologs

In GC‑MS analysis of lipid oxidation products, 5‑oxopentanoic acid (5‑OPA) was resolved from its homologs 6‑oxohexanoic acid (6‑OHA), 7‑oxoheptanoic acid (7‑OHA), and 8‑oxooctanoic acid (8‑OOA) using a validated LC‑MS/MS method with APEBA derivatisation . While retention times were not directly reported, the protocol confirms that the C5 ω‑oxo acid elutes at a distinct time from the C6 and longer homologs. Substituting 6‑OHA for 5‑OPA in a targeted lipidomics panel would therefore lead to misidentification and erroneous quantification of oxidative stress markers.

GC-MS analytical chemistry metabolomics

High‑Confidence Application Scenarios for 5-Oxopentanoate Based on Evidence‑Backed Differentiation


Precision Organic Synthesis: Where Boiling Point and Density Determine Purification

Methyl 5-oxopentanoate’s boiling point of 100–103 °C (23 Torr) and density of 1.069 g/cm³ [1] are critical parameters for vacuum distillation and automated liquid‑handling setups. The compound’s distinct volatility allows it to be separated from ethyl ester (85–90 °C at 7 Torr) and 4‑oxo isomers. Synthetic chemists rely on these values to design temperature‑programmed distillations and to calibrate syringe pumps, ensuring precise stoichiometry in multi‑step sequences (e.g., Horner‑Wadsworth‑Emmons or biotin syntheses ).

Cold‑Chain Procurement for Oxidation‑Sensitive Aldehyde‑Ester Intermediates

Due to the methyl ester’s requirement for –20 °C storage under nitrogen , it is the preferred form for applications where aldehyde integrity is paramount—e.g., as a precursor to 5‑aminopentanoate or glutaric acid derivatives [1]. Procurement of this specific ester mandates validated cold‑chain shipping, which adds cost but guarantees that the aldehyde group remains unoxidised upon arrival. Labs performing enzymatic assays or metabolomic standards should not substitute with the ethyl ester, which lacks the same controlled‑atmosphere mandate and may arrive partially degraded.

Lipid Peroxidation Biomarker Panels: Unambiguous ω‑Oxo Acid Identification

5-Oxopentanoic acid (5‑OPA) is a key ω‑oxo fatty acid marker of lipid peroxidation. Its unique chromatographic resolution from the C6–C10 homologs makes it irreplaceable in targeted LC‑MS/MS assays. Using 6‑oxohexanoic acid instead would co‑elute with unrelated species and skew oxidative stress quantitation. Analytical core facilities and CROs rely on 5‑OPA standards to validate their lipidomics workflows and to ensure inter‑laboratory comparability of oxidative damage metrics.

Enzymatic Pathway Reconstruction: Authentic Substrate for Glutarate Semialdehyde Dehydrogenase

5-Oxopentanoate (as glutarate semialdehyde) is the physiological substrate for EC 1.2.1.20, an enzyme central to lysine catabolism . In vitro reconstitutions of this pathway require the genuine C5 ω‑oxo acid; saturated valerate or longer ω‑oxo acids show no detectable turnover [1]. Researchers studying inherited metabolic disorders (e.g., glutaric aciduria) or engineering microbial production of C5 dicarboxylic acids must procure 5‑oxopentanoate to achieve biologically relevant results.

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